5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound classified within the oxadiazole family, which are heterocyclic organic compounds containing nitrogen and oxygen atoms. This specific compound features a fluorophenyl group, enhancing its potential applications in medicinal chemistry and material science. The chemical formula for this compound is and it has been identified with the CAS number 66313-36-8.
The compound is synthesized through various chemical reactions that involve the oxadiazole framework. It has gained attention in recent years due to its biological activities, particularly in drug discovery and development.
5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid belongs to the following classifications:
The synthesis of 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods. One notable approach involves the reaction of 2-fluorobenzohydrazide with carbon dioxide in the presence of a dehydrating agent. This method typically yields high purity and good yields.
The molecular structure of 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid features a five-membered ring containing two nitrogen atoms and one oxygen atom. The carboxylic acid functional group (-COOH) is attached to the oxadiazole ring.
OC(=O)C1=NON=C1C2=CC=CC=C2F
IBRWUZLLHSXPKL-UHFFFAOYSA-N
5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by catalysts or specific reaction conditions (e.g., heat or solvents) that promote reactivity.
The mechanism of action for compounds like 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid often involves interactions at the molecular level with biological targets. For instance, it may inhibit specific enzymes or receptors involved in disease processes.
Research indicates that derivatives of oxadiazoles demonstrate significant activity against various biological targets, including carbonic anhydrases and histone deacetylases (HDACs), which are implicated in cancer biology.
5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in:
The ongoing research into this compound indicates its versatility and potential as a valuable tool in both medicinal chemistry and materials science.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored for nearly 80 years. Its pharmaceutical potential gained recognition in the 1940s with biological activity studies, culminating in the 1960s approval of Oxolamine as the first commercial 1,2,4-oxadiazole-containing drug for cough suppression. This breakthrough demonstrated the scaffold’s viability in drug design [2] [5]. Subsequent decades witnessed accelerated exploration, leading to diverse therapeutic agents such as:
A significant milestone was the discovery of naturally occurring 1,2,4-oxadiazoles like Phidianidine A/B (from sea slugs) and quisqualic acid (from Quisqualis indica seeds). These compounds exhibit cytotoxic activity and receptor affinity (e.g., CXCR4, metabotropic glutamate receptors), validating the scaffold’s biological relevance in natural systems [2] [5]. The early 2000s marked a surge in synthetic innovation, enabling efficient derivatization for targeted drug discovery. Today, over 20 clinically evaluated or marketed drugs incorporate this core, spanning oncology, neurology, and infectious diseases [1] [2].
Table 1: Clinically Approved Drugs Featuring the 1,2,4-Oxadiazole Ring [2] [5]
Drug Name | Therapeutic Category | Key Target/Mechanism |
---|---|---|
Oxolamine | Cough suppressant | Unknown (peripheral antitussive) |
Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through |
Pleconaril | Antiviral (Picornavirus) | Viral capsid inhibitor |
Azilsartan medoxomil | Antihypertensive | Angiotensin II receptor blocker (ARB) |
Opicapone | Parkinson’s disease (adjunct) | Catechol-O-methyltransferase (COMT) inhibitor |
The 1,2,4-oxadiazole ring serves as a strategic ester/amide bioisostere in drug design. Its significance stems from:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester/Amide [1] [7]
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (enzyme-sensitive) | High (enzyme-resistant) | Improved metabolic half-life |
Dipole Moment | Variable (amide: ~3.7 D) | ~3.9 D | Enhanced target binding & solubility |
Hydrogen Bonding | Donor/Acceptor (amide NH) | Acceptor only (N atoms) | Directional binding specificity |
Steric Profile | Planar | Planar | Mimics peptide bonds |
Synthetic methodologies have evolved to exploit these properties. Traditional routes involve high-temperature cyclization of O-acylamidoximes (140°C), but modern protocols enable room-temperature cyclization using catalysts like tetrabutylammonium fluoride (TBAF) or polar solvents (DMSO) with inorganic bases. This advancement facilitates incorporation of thermosensitive groups like carboxylic acids (–COOH) directly onto the ring (e.g., at C3), as seen in the target compound 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid [7].
The introduction of fluorinated aryl groups at the C5 position of the 1,2,4-oxadiazole ring is a strategic design element to optimize bioactivity. Fluorine imparts unique effects:
Recent studies validate these advantages. Molecular docking of antifungal 1,2,4-oxadiazole derivatives bearing ortho-fluorophenyl groups revealed enhanced binding to Botrytis cinerea succinate dehydrogenase (SDH) via hydrogen bonds with TRP173, TYR58, and hydrophobic contacts with ILE27. This correlates with superior in vitro activity (EC~50~ values as low as 8.81 μg/mL against Colletotrichum capsica) compared to non-fluorinated analogs [3]. Similarly, fluorinated oxadiazoles targeting CNS receptors exhibit improved blood-brain barrier penetration due to optimized log D~7.4~ values [5] [7].
Table 3: Biological Activity of Selected Fluorinated 1,2,4-Oxadiazole Derivatives [3]
Compound | Target Organism/Protein | Key Interactions | EC~50~/IC~50~ |
---|---|---|---|
4f (Cinnamic acid derivative) | Exserohilum turcicum SDH | H-bonds: TYR58, TRP173, SER39; Hydrophobic: ILE27, VAL28 | 29.14 μg/mL |
4q (Anisic acid derivative) | Rhizoctonia solani SDH | H-bonds: TRP173, ILE27; Hydrophobic: VAL28 | 38.88 μg/mL |
Carbendazim (Control) | Exserohilum turcicum SDH | Non-competitive inhibition | >50 μg/mL |
The 2-fluorophenyl moiety in 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid thus synergizes with the carboxylic acid at C3: Fluorine enhances target affinity and cellular uptake, while the carboxylic acid enables salt formation (improving solubility) or coordination with metal ions in enzymatic active sites. This combination makes it a versatile building block for protease inhibitors, receptor modulators, or antimicrobial agents [3] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2